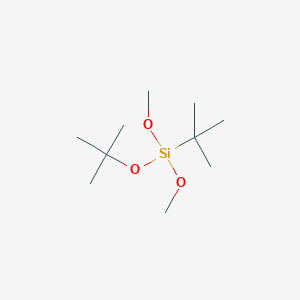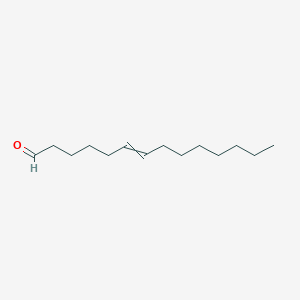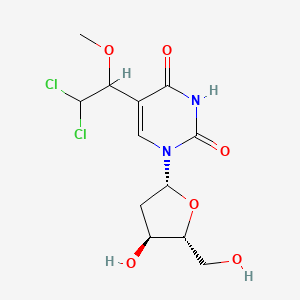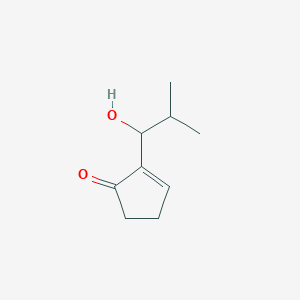![molecular formula C16H12O4 B14262684 Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate CAS No. 137676-07-4](/img/structure/B14262684.png)
Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its fused aromatic ring system, which includes a furan ring and a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate typically involves the condensation of ethyl 3(H)-oxonaphtho[2,1-b]pyran-2-carboxylate with ketones in the presence of ammonium acetate or amines at room temperature. This reaction yields the corresponding naphthoxazocine carboxylates via a Michael addition . Another method involves the reaction of 1-cyano-2-naphthol with different alkylating agents, followed by ring closure reactions using sodium ethoxide solution .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various naphthoquinone derivatives, while reduction can produce different hydroxy or amino derivatives .
Aplicaciones Científicas De Investigación
Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways in cells. Its aromatic structure allows it to interact with DNA and proteins, potentially leading to changes in their function and activity .
Comparación Con Compuestos Similares
Dihydronaphthofurans: These compounds share a similar fused ring structure and exhibit similar chemical properties.
Naphthoquinones: These compounds are structurally related and undergo similar chemical reactions.
Benzofurans: Although structurally different, benzofurans share some chemical reactivity with naphthofurans.
Uniqueness: Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
137676-07-4 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
ethyl 2-(2-oxobenzo[g][1]benzofuran-3-ylidene)acetate |
InChI |
InChI=1S/C16H12O4/c1-2-19-14(17)9-13-12-8-7-10-5-3-4-6-11(10)15(12)20-16(13)18/h3-9H,2H2,1H3 |
Clave InChI |
JEYBAAVYCAKQNR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1C2=C(C3=CC=CC=C3C=C2)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)

![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)





![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
